molecular formula C14H26O3 B1274158 Ethyl 3-oxododecanoate CAS No. 67342-99-8

Ethyl 3-oxododecanoate

Cat. No.: B1274158
CAS No.: 67342-99-8
M. Wt: 242.35 g/mol
InChI Key: GUIDAPPCHUNALD-UHFFFAOYSA-N
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Description

It is a colorless liquid with a fruity odor and is soluble in organic solvents but insoluble in water . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Safety and Hazards

The safety information for Ethyl 3-oxododecanoate indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Mechanism of Action

Target of Action

Biochemical Pathways

Ethyl 3-oxododecanoate is known to be involved in the fatty acid biosynthesis pathway . Fatty acids are crucial components of lipids, which are essential for energy storage and cell membrane structure.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that this compound could have a wide distribution in the body, potentially affecting various tissues and organs.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect its stability and activity. Moreover, its solubility suggests that it could be affected by the lipid composition of the environment . .

Biochemical Analysis

Biochemical Properties

Ethyl 3-oxododecanoate plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with enzymes such as fatty acid synthase, which catalyzes the conversion of this compound into other metabolites. The interaction with fatty acid synthase involves the formation of a thioester intermediate, which is then further processed to produce various fatty acid derivatives . Additionally, this compound can be involved in the synthesis of oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and energy production. The compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses . In particular, this compound has been shown to impact the activity of enzymes involved in the β-oxidation of fatty acids, thereby influencing cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes such as fatty acid synthase, leading to the formation of enzyme-substrate complexes that facilitate the conversion of the compound into other metabolites . Additionally, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing metabolic pathways . The compound’s effects on gene expression are mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of various by-products that can affect cellular function. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, although the specific outcomes may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . In some cases, high doses of this compound can result in toxic or adverse effects, such as liver damage or disruptions in lipid metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids and the synthesis of oximes and hydrazones . The compound interacts with enzymes such as fatty acid synthase and β-ketoacyl synthase, which catalyze its conversion into various metabolites . These metabolic pathways play a crucial role in maintaining cellular energy balance and lipid homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of other molecules that compete for the same transport pathways . The compound’s localization within cells can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The activity and function of this compound can be affected by its localization, as it may interact with different enzymes and proteins in each compartment . For example, in the mitochondria, the compound can participate in the β-oxidation of fatty acids, while in the endoplasmic reticulum, it may be involved in lipid synthesis and modification .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxododecanoate can be synthesized through several methods. One common method involves the acid-catalyzed esterification of dodecanoic acid with ethanol. The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid . Another method involves the nickel-catalyzed synthesis of ketones from alkyl halides and acid chlorides . This method uses nickel (II) chloride ethylene glycol dimethyl ether complex as a catalyst and involves the reaction of 1-iodooctane with ethyl succinyl chloride in the presence of manganese powder and N,N-dimethylacetamide .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 3-oxododecanoate can be compared with similar compounds such as:

Uniqueness

This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its ability to inhibit fatty acid biosynthesis also sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 3-oxododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIDAPPCHUNALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986607
Record name Ethyl 3-oxododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67342-99-8
Record name Dodecanoic acid, 3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67342-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxododecanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-oxododecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxododecanoate
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Synthesis routes and methods I

Procedure details

A stirred solution of monoethyl malonate (1.26 g, 9.6 mmol) in 25 mL anhydrous THF was cooled to −78° C. under an argon atmosphere, and n-BuLi (2.5 M, 8 mL, 20 mmol) was added drop-wise via an air-tight syringe. After the addition, the temperature was raised to 0° C., and the stirring was continued for 1 hour. The mixture was then re-cooled to −78° C., and decanoyl chloride (1.044 mL, 5 mmol) was added drop-wise via an air-tight syringe. The mixture was stirred for one hour at −78° C., 30 minutes at 0° C. and 30 minutes at room temperature. The solvent was removed under reduced pressure, and the residue was re-dissolved in 50 mL ethyl acetate. The solution was washed with 1 M HCl (100 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL). The organic layer was dried over MgSO4 and concentrated to give ethyl 3-oxododecanoate (1.456 g). The crude product was used for the next reaction. 1H NMR (500 MHz, CDCl3) δ 0.88 (t, J=7 Hz, 3H), 1.20-1.38 (m, 12H), 1.50-1.68 (m, 2H), 2.53 (t, J=7.5 Hz, 2H), 3.43 (s, 2H), 4.20 (q, J=7 Hz, 2H); 13C NMR (125 MHz, CDCl3) δ 13.975, 13.988, 22.5, 23.4, 28.91, 29.14, 29.26, 29.29, 31.8, 42.9, 49.2, 61.2, 167.2, 202.9.
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.044 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The resulting 5-decanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione was allowed to reflux in ethanol for 2 hours, and then concentrated under reduced pressure. The resulting residue was purified using silica gel chromatography (developing solvent: n-hexane/ethyl acetate=3/7) to obtain the ethyl 3-oxododecanoate shown by the formula below.
Name
5-decanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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